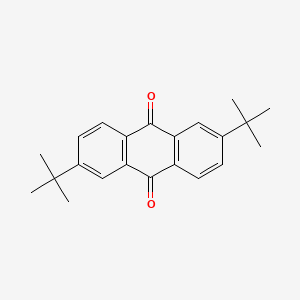

2,6-Di-tert-butylanthracene-9,10-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2,6-Di-tert-butylanthracène-9,10-dione est un composé organique de formule moléculaire C22H24O2 et de masse moléculaire 320,42 g/mol . Il s'agit d'un dérivé de l'anthracène, présentant deux groupes tert-butyle aux positions 2 et 6 et une fraction quinone aux positions 9 et 10. Ce composé est connu pour sa stabilité et ses propriétés chimiques uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2,6-Di-tert-butylanthracène-9,10-dione implique généralement l'alkylation de Friedel-Crafts de l'anthracène avec du chlorure de tert-butyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. Le 2,6-di-tert-butylanthracène résultant est ensuite oxydé pour former le dérivé quinone .

Méthodes de production industrielle

Les méthodes de production industrielle de la 2,6-Di-tert-butylanthracène-9,10-dione sont similaires à la synthèse en laboratoire, mais sont adaptées pour des quantités plus importantes. Le processus implique un contrôle strict des conditions de réaction pour assurer un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

La 2,6-Di-tert-butylanthracène-9,10-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être davantage oxydé pour former des dérivés quinones plus complexes.

Réduction : Il peut être réduit en hydroquinone correspondante.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle anthracène.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits formés

Oxydation : Formation de dérivés quinones supérieurs.

Réduction : Formation de dérivés d'hydroquinone.

Substitution : Formation de divers dérivés anthracène substitués.

Applications de la recherche scientifique

La 2,6-Di-tert-butylanthracène-9,10-dione a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la 2,6-Di-tert-butylanthracène-9,10-dione implique sa capacité à subir des réactions redox, ce qui est essentiel à son rôle dans diverses applications. La fraction quinone peut participer aux processus de transfert d'électrons, ce qui la rend utile en chimie redox et comme accepteur d'électrons dans les dispositifs électroniques organiques . Les cibles moléculaires et les voies impliquées comprennent les interactions avec les systèmes redox cellulaires et la participation aux chaînes de transport d'électrons .

Applications De Recherche Scientifique

2,6-Di-tert-butylanthracene-9,10-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,6-Di-tert-butylanthracene-9,10-dione involves its ability to undergo redox reactions, which is central to its role in various applications. The quinone moiety can participate in electron transfer processes, making it useful in redox chemistry and as an electron acceptor in organic electronic devices . The molecular targets and pathways involved include interactions with cellular redox systems and participation in electron transport chains .

Comparaison Avec Des Composés Similaires

Composés similaires

2,6-Di-tert-butylanthracène : Manque la fraction quinone, ce qui le rend moins réactif dans les réactions redox.

9,10-Anthraquinone : Manque les groupes tert-butyle, ce qui entraîne des propriétés stériques et électroniques différentes.

2,6-Di-tert-butyl-1,4-benzoquinone : Propriétés redox similaires mais cadre structurel différent.

Unicité

La 2,6-Di-tert-butylanthracène-9,10-dione est unique en raison de la présence à la fois des groupes tert-butyle et de la fraction quinone, qui confèrent stabilité et réactivité. Cette combinaison le rend particulièrement précieux dans les applications nécessitant des composés robustes et polyvalents .

Propriétés

Numéro CAS |

18800-99-2 |

|---|---|

Formule moléculaire |

C22H24O2 |

Poids moléculaire |

320.4 g/mol |

Nom IUPAC |

2,6-ditert-butylanthracene-9,10-dione |

InChI |

InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-17(11-13)19(23)16-10-8-14(22(4,5)6)12-18(16)20(15)24/h7-12H,1-6H3 |

Clé InChI |

KJSNKHXDFLXHPS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)

![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)

![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)

![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)

![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)

![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)